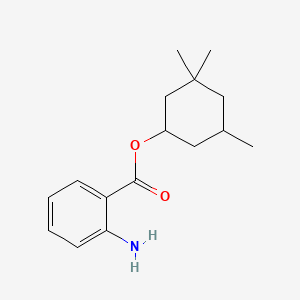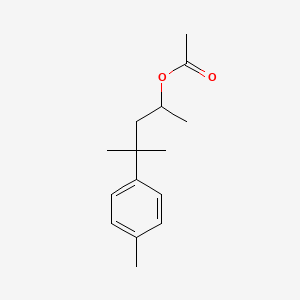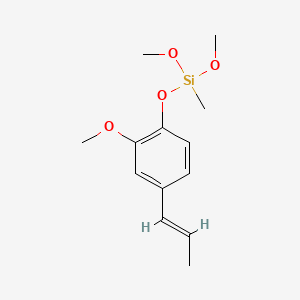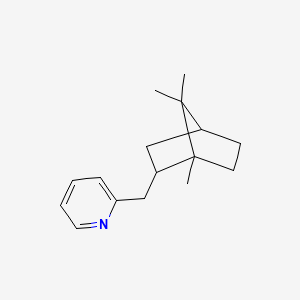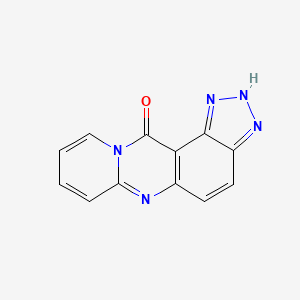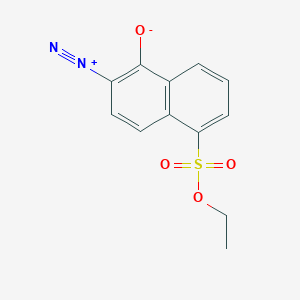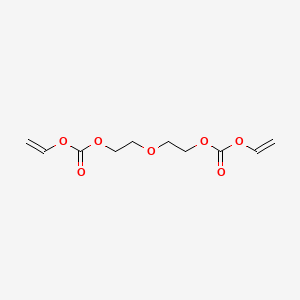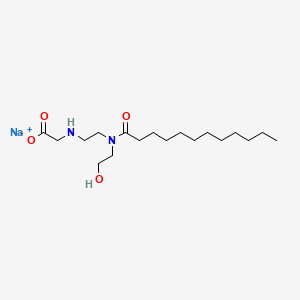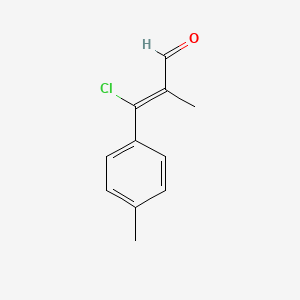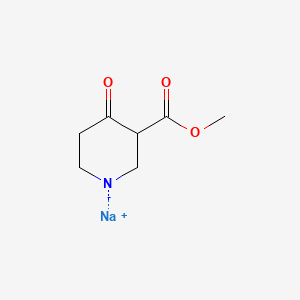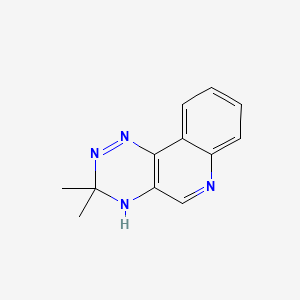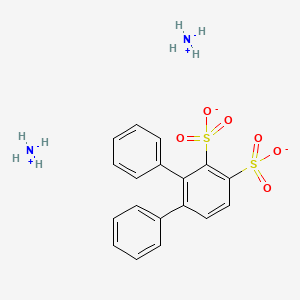
(Terphenyl)disulphonic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Terphenyl)disulphonic acid, ammonium salt is a chemical compound with the molecular formula C18H14O6S2(NH4)2. It is known for its unique structure, which consists of a terphenyl backbone with two sulfonic acid groups and ammonium ions. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Terphenyl)disulphonic acid, ammonium salt typically involves the sulfonation of terphenyl. The reaction is carried out by treating terphenyl with sulfuric acid or oleum, resulting in the formation of terphenyl disulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled sulfonation of terphenyl using sulfuric acid in large reactors, followed by neutralization with ammonium hydroxide. The product is then purified through crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
(Terphenyl)disulphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under elevated temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted terphenyl compounds .
Aplicaciones Científicas De Investigación
(Terphenyl)disulphonic acid, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of (Terphenyl)disulphonic acid, ammonium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating catalytic and binding processes. The compound’s effects are mediated through pathways involving sulfonation and desulfonation reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedisulfonic acid disodium salt: Similar in structure but with sodium ions instead of ammonium ions.
Benzene-1,3-disulfonic acid: Lacks the terphenyl backbone, making it less complex.
Uniqueness
(Terphenyl)disulphonic acid, ammonium salt is unique due to its terphenyl backbone, which provides additional stability and reactivity compared to simpler sulfonic acids. This structural complexity allows for a broader range of applications and more robust chemical interactions .
Propiedades
Número CAS |
83997-40-4 |
|---|---|
Fórmula molecular |
C18H20N2O6S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
diazanium;3,4-diphenylbenzene-1,2-disulfonate |
InChI |
InChI=1S/C18H14O6S2.2H3N/c19-25(20,21)16-12-11-15(13-7-3-1-4-8-13)17(18(16)26(22,23)24)14-9-5-2-6-10-14;;/h1-12H,(H,19,20,21)(H,22,23,24);2*1H3 |
Clave InChI |
KGIFTQQEHVJXFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C3=CC=CC=C3.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


